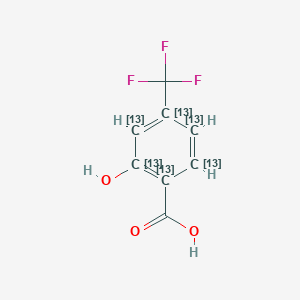
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester: is a synthetic compound that is primarily used in scientific research. It is a deuterated form of trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester, which is a derivative of farnesene, a naturally occurring hydrocarbon found in various plants and insects. This compound is often used as an internal standard for the qualitative and quantitative determination of insect juvenile hormones, specifically Juvenile Hormone III.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester typically involves the epoxidation of farnesene followed by esterification. The deuterium labeling is introduced during the synthesis to create the d3 variant. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and methanol in the presence of an acid catalyst for the esterification step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substitution products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reducing the epoxide to a diol.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Diols formed from the reduction of the epoxide group.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an internal standard for the qualitative and quantitative determination of insect juvenile hormones.
Biology:
- Studied for its role in the development and regulation of insect physiology due to its structural similarity to Juvenile Hormone III.
Medicine:
- Potential applications in understanding hormone regulation and development in insects, which can be extrapolated to other biological systems.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester binds to specific receptors on the surface of cells, initiating a series of reactions that lead to the production of proteins needed for development. The bound form is converted to an active form by methyl transferase activity or epoxidase activity .
Vergleich Mit ähnlichen Verbindungen
Methyl 10,11-epoxy-3,7,11-trimethyl-2-trans-6-trans-dodecadienoate (Juvenile Hormone III): Structurally very similar, both compounds share the same core structure with a 10,11-epoxy group and a methyl ester functionality.
(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester: Another similar compound with slight variations in the molecular structure.
Uniqueness: The deuterium labeling in trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester makes it unique, as it allows for more precise analytical measurements in scientific research.
Eigenschaften
Molekularformel |
C16H26O3 |
|---|---|
Molekulargewicht |
269.39 g/mol |
IUPAC-Name |
trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |
InChI-Schlüssel |
QVJMXSGZTCGLHZ-DGRYHQRESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C |
Kanonische SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)





![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)






